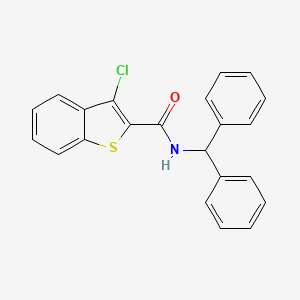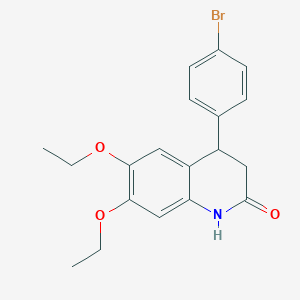![molecular formula C21H21ClN4O B4775269 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4775269.png)
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
説明
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.
作用機序
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is a potent inhibitor of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline suppresses immune responses, induces apoptosis, and inhibits cell proliferation. The specific mechanism of action of 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline varies depending on the specific JAK isoform targeted and the downstream signaling pathways involved.
Biochemical and Physiological Effects:
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to have various biochemical and physiological effects, depending on the specific JAK isoform targeted and the downstream signaling pathways involved. These effects include the suppression of immune responses, the induction of apoptosis, and the inhibition of cell proliferation. 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has also been shown to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for the study of 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, including the investigation of its potential therapeutic applications in various diseases, the development of more selective and potent JAK inhibitors, and the elucidation of its specific mechanism of action and downstream signaling pathways. Additionally, the development of new drug delivery systems and the optimization of dosing and monitoring protocols may also be important areas of future research.
科学的研究の応用
7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been investigated for its potential therapeutic applications in various fields, including immunology, oncology, and neurology. In immunology, 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been studied for its ability to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. This inhibition results in the suppression of immune responses, making 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
In oncology, 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been studied for its ability to inhibit the activity of JAK2, which is often overexpressed in cancer cells. This inhibition has been shown to induce apoptosis and inhibit cell proliferation, making 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline a potential treatment for various types of cancer.
In neurology, 7-chloro-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been studied for its ability to cross the blood-brain barrier and inhibit the activity of JAK3, which is involved in the signaling pathways of various cytokines in the brain. This inhibition has been shown to have potential therapeutic applications in the treatment of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease.
特性
IUPAC Name |
(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-14-17(22)7-6-15-16(21(27)26-11-9-25(2)10-12-26)13-19(24-20(14)15)18-5-3-4-8-23-18/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZFJCNLQGIMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[7-Chloro-8-methyl-2-(pyridin-2-yl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)

![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)